molecular formula C21H34O3 B017238 ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate CAS No. 141538-75-2

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate

Cat. No.: B017238
CAS No.: 141538-75-2
M. Wt: 334.5 g/mol
InChI Key: JDITVCKWSUFDMU-IJNKXORISA-N
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Description

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a keto group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate typically involves a multi-step process. One common method starts with the preparation of (E,E)-farnesyl bromide, which is then reacted with ethyl acetoacetate in the presence of sodium hydride to form the desired product . The reaction conditions often include the use of tetrahydrofuran as a solvent and cooling the reaction mixture to 0°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the keto group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate include:

Uniqueness

What sets this compound apart is its specific arrangement of double bonds and the presence of a keto group, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-6-24-21(23)16-20(22)15-9-14-19(5)13-8-12-18(4)11-7-10-17(2)3/h10,12,14H,6-9,11,13,15-16H2,1-5H3/b18-12+,19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDITVCKWSUFDMU-IJNKXORISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450248
Record name ZINC22067379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141538-75-2
Record name ZINC22067379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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